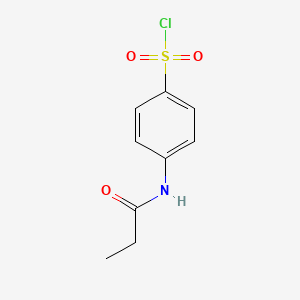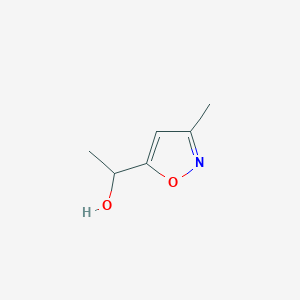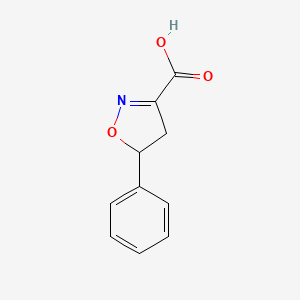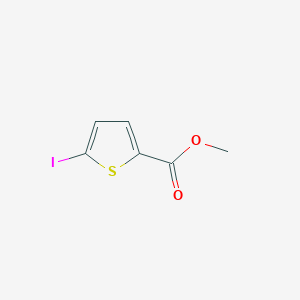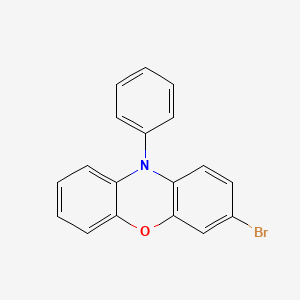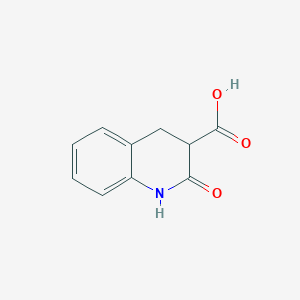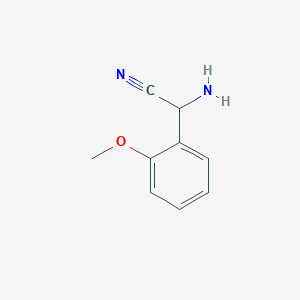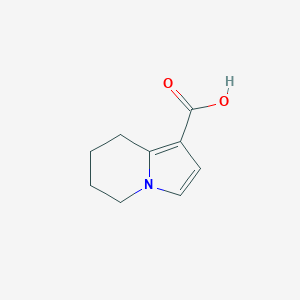
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid is a heterocyclic compound belonging to the class of indolizines. This compound is characterized by a fused ring system containing nitrogen, making it a significant structure in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, which produces 6,7-dihydroindolizin-8(5H)-one. This intermediate is then formylated at C-3 followed by reduction to afford the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar cyclization and reduction steps as those used in laboratory settings, with optimizations for scale and yield .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions often involve formylation followed by reduction.
Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Formylation followed by reduction using common reducing agents.
Substitution: Various electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted indolizine derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroindolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules. This interaction can lead to various biological effects, including modulation of enzyme activity and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole: Another nitrogen-containing heterocycle with significant biological activity.
Indolizine: The parent compound of 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid.
Pyrrole: A simpler nitrogen-containing heterocycle with diverse applications
Uniqueness
This compound is unique due to its fused ring system and the presence of a carboxylic acid group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-4-6-10-5-2-1-3-8(7)10/h4,6H,1-3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVWRTMGLMSMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489137 | |
| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61009-82-3 | |
| Record name | 5,6,7,8-Tetrahydroindolizine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


